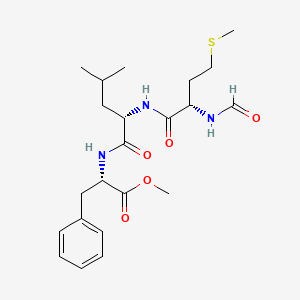

Formylmethionyl-leucyl-phenylalanine methyl ester

Descripción general

Descripción

Formylmethionyl-leucyl-phenylalanine methyl ester is a molecular entity with the formula C22H33N3O5S . It is an N-formylated tripeptide and sometimes simply referred to as a chemotactic peptide . It is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and is also a macrophage activator .

Molecular Structure Analysis

The molecular structure of Formylmethionyl-leucyl-phenylalanine methyl ester consists of 22 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The average mass is 451.579 Da and the monoisotopic mass is 451.214081 Da .Physical And Chemical Properties Analysis

Formylmethionyl-leucyl-phenylalanine methyl ester has a density of 1.2±0.1 g/cm3, a boiling point of 735.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 107.3±3.0 kJ/mol and a flash point of 398.7±32.9 °C . The compound has a molar refractivity of 121.3±0.3 cm3, a polar surface area of 139 Å2, and a molar volume of 390.3±3.0 cm3 .Relevant Papers Several papers were found that discuss Formylmethionyl-leucyl-phenylalanine methyl ester. One paper discusses the compound’s role as a chemotactic factor and its influence on the behavior of limbic seizures, memory consolidation, and the hippocampal neurodegeneration process . Another paper discusses the compound’s role in the innate immunity mechanism for host defense against pathogens .

Aplicaciones Científicas De Investigación

Formylmethionyl-leucyl-phenylalanine methyl ester (FMLP-ME): is a synthetic tripeptide with a variety of applications in scientific research. Below are detailed sections focusing on unique applications in different fields:

Immunology

FMLP-ME is known to be a potent chemotactic factor for polymorphonuclear leukocytes (PMN) and a macrophage activator. It plays a significant role in the study of immune responses, particularly in understanding how white blood cells move towards sites of infection or inflammation .

Neuroscience

In neuroscience research, FMLP-ME has been evaluated for its influence on limbic seizures, memory consolidation, and neurodegeneration processes. It has been shown to induce morphological features of apoptosis in neuron cultures and activate the intrinsic apoptotic pathway .

Cell Biology

The compound’s ability to induce apoptosis makes it valuable for studying cell death mechanisms. This application is crucial for understanding various diseases and developing potential treatments .

Pharmacology

FMLP-ME’s interaction with G-protein-coupled receptors (FPR) suggests its potential use in pharmacological studies, particularly in the development of anti-inflammatory drugs .

Molecular Biology

The compound can be used to study the synthesis and function of N-formylated proteins, which are important in mitochondrial function and cellular signaling .

Chemotaxis Research

As a chemotactic peptide, FMLP-ME is used to study the movement of cells towards chemical stimuli, which is fundamental in wound healing and immune response .

Mecanismo De Acción

Target of Action

Formylmethionyl-leucyl-phenylalanine methyl ester, also known as fMLF or fMLP, is a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and a macrophage activator . It is the prototypical representative of the N-formylated oligopeptide family of chemotactic factors . These oligopeptides are known to mimic the actions of the N-formyl oligopeptides that are released by tissue bacteria .

Mode of Action

fMLF interacts with its targets by binding to specific G protein-coupled receptors on these cells . This binding triggers a cascade of biochemical events that lead to the activation of the cells . The compound has been instrumental in defining the stimulus-response coupling mechanisms by which diverse chemotactic factors and their G protein-coupled receptors induce cellular function .

Biochemical Pathways

The binding of fMLF to its receptors directs the inflammatory response to sites of bacterial invasion . This is part of the innate immunity mechanism for host defense against pathogens . The compound has led to the discovery of three different types of fMLF receptors that have complementary and/or opposing effects on inflammatory responses .

Result of Action

The result of fMLF’s action is the attraction and activation of circulating blood leukocytes . This leads to an inflammatory response at the sites of bacterial invasion . The compound also activates macrophages, which play a crucial role in the immune response .

Action Environment

The action of fMLF can be influenced by various environmental factors. For instance, the presence of tissue bacteria can enhance the compound’s action by releasing N-formyl oligopeptides . .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDSTRQDCPIBEG-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984419 | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formylmethionyl-leucyl-phenylalanine methyl ester | |

CAS RN |

65929-03-5 | |

| Record name | N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65929-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylmethionyl-leucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

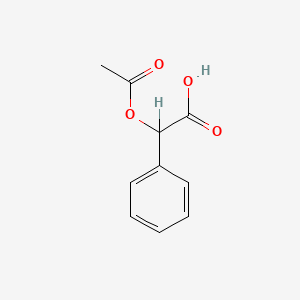

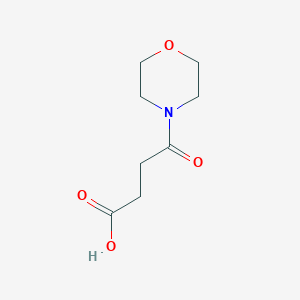

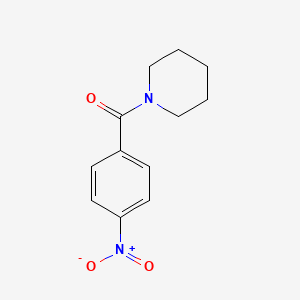

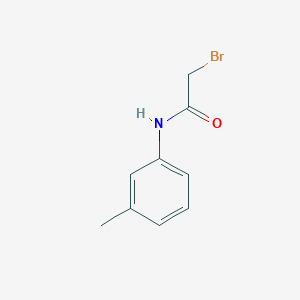

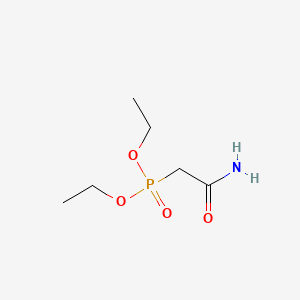

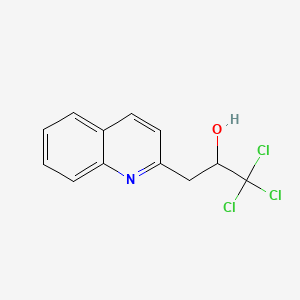

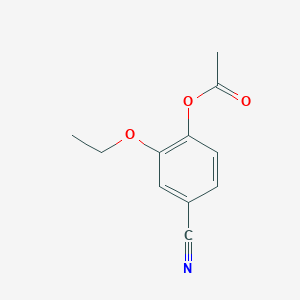

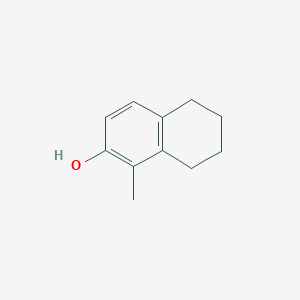

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.